
(R)-5-Iodo Naproxen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Iodo Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis, gout, and fever . The addition of an iodine atom at the 5th position of the Naproxen molecule introduces unique chemical properties that can be exploited for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Iodo Naproxen typically involves the iodination of Naproxen. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of Naproxen using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of ®-5-Iodo Naproxen may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production costs . These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-5-Iodo Naproxen can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine atom can be reduced to form deiodinated Naproxen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products
Oxidation: Iodate derivatives of Naproxen.
Reduction: Deiodinated Naproxen.
Substitution: Hydroxylated, aminated, or thiolated derivatives of Naproxen.
Scientific Research Applications
®-5-Iodo Naproxen has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iodinated organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Iodo Naproxen is similar to that of Naproxen. It works by reversibly inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which results in decreased formation of prostaglandin precursors. This inhibition leads to its anti-inflammatory, analgesic, and antipyretic properties . The addition of the iodine atom may also introduce unique interactions with molecular targets and pathways, which are currently under investigation.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Mefenamic Acid: An NSAID used for the treatment of pain and inflammation.
Diclofenac: An NSAID used to treat pain and inflammatory disorders
Uniqueness
This modification also allows for the exploration of new chemical reactions and derivatives that are not possible with the parent compound, Naproxen .
Properties
Molecular Formula |
C14H13IO3 |
|---|---|
Molecular Weight |
356.15 g/mol |
IUPAC Name |
(2R)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
InChI Key |
MNTGUQDQTXNYMT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


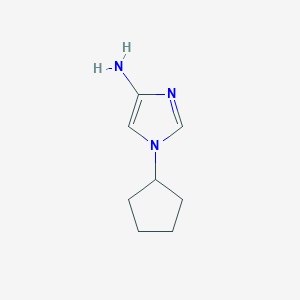
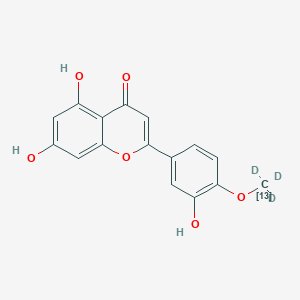
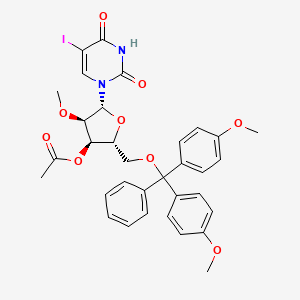
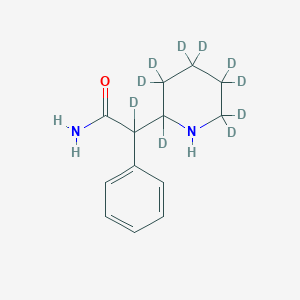

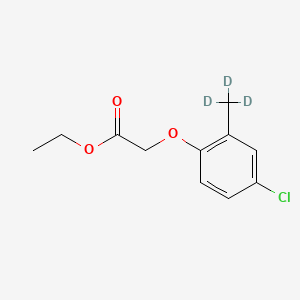

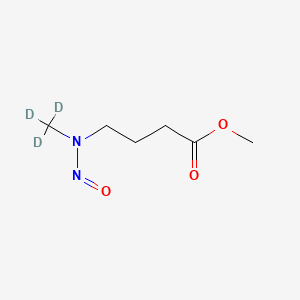
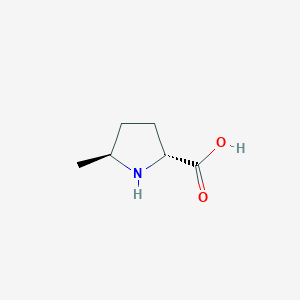
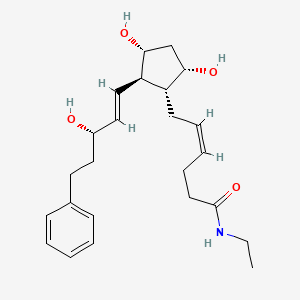
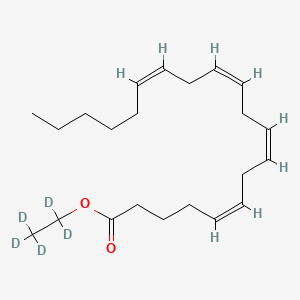
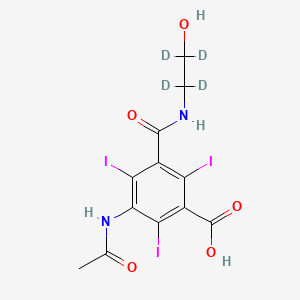
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)

